Comparative MAO-B Enzyme Inhibition: Selectivity Profile Versus MAO-A
The compound exhibits a striking, quantifiable selectivity profile against monoamine oxidase (MAO) isoforms. It demonstrates weak inhibitory activity against human recombinant MAO-B with an IC50 of 10,000 nM (10 µM), representing a 120-fold reduction in potency compared to its inhibition of rat MAO-A (IC50 = 83 nM) [1] [2]. This contrasts with the broader class of benzamide derivatives which often show more balanced or MAO-B preferential inhibition [3].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | MAO-A: 83 nM; MAO-B: 10,000 nM |
| Comparator Or Baseline | Selectivity Ratio (MAO-B IC50 / MAO-A IC50) = ~120 |
| Quantified Difference | 120-fold selectivity for MAO-A over MAO-B |
| Conditions | Inhibition of recombinant human MAO-B (Sf9 cells) vs. rat liver mitochondrial MAO-A |
Why This Matters
This high MAO-A selectivity profile is a critical decision factor for researchers requiring isoform-specific chemical probes, as it minimizes confounding off-target effects at MAO-B that are common with less selective benzamide analogs.
- [1] BindingDB. (2023). Assay record for CHEMBL5091886: Inhibition of recombinant human MAO-B. View Source
- [2] BindingDB. (n.d.). Assay record for CHEMBL3577034: Inhibition of MAO-A in rat liver mitochondria. View Source
- [3] Patent US20140336263A1. (2014). Substituted benzamide derivatives as in vitro MAO-B inhibitors. View Source
